9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one
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Overview
Description
9-(3,4-Dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and its unique structural features, which make it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the octahydro-2H-5,8-methanothiochromeno moiety. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole ring.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into simpler molecules.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-(3,4-Dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one include other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their diverse biological activities.
Thiazolidinones: Notable for their anti-inflammatory and analgesic properties.
Imidazole-containing compounds: Studied for their antimicrobial and antifungal activities.
What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H21NO3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one |
InChI |
InChI=1S/C19H21NO3S2/c1-22-12-6-5-10(8-13(12)23-2)15-14-9-3-4-11(7-9)16(14)24-18-17(15)25-19(21)20-18/h5-6,8-9,11,14-16H,3-4,7H2,1-2H3,(H,20,21) |
InChI Key |
SNUBHAJWZFBQHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)OC |
Origin of Product |
United States |
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